An In-depth Technical Guide to the Basic Properties of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
An In-depth Technical Guide to the Basic Properties of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to be a bioisostere of amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates. This document details the synthetic methodology, physicochemical characteristics, and spectroscopic signature of the title compound, offering a foundational resource for researchers engaged in the design and development of novel therapeutic agents. The strategic incorporation of a 4-chloro-2-fluorophenyl moiety is of particular relevance, as halogenated phenyl rings are prevalent in numerous clinically successful drugs, influencing factors such as binding affinity, metabolic stability, and membrane permeability.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in modern drug discovery, recognized for its broad spectrum of pharmacological activities.[1][2] Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including chemical and thermal stability, and its capacity to act as a bioisosteric replacement for amide and ester groups. This substitution can enhance a molecule's resistance to enzymatic degradation, thereby improving its in vivo half-life.
The diverse biological activities attributed to 1,3,4-oxadiazole derivatives are extensive and well-documented, encompassing:
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Antimicrobial and Antifungal Properties : The scaffold is a common feature in agents targeting various bacterial and fungal pathogens.[3]
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Anticancer Activity : Numerous 1,3,4-oxadiazole-containing compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4]
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Anti-inflammatory and Analgesic Effects : This class of compounds has shown promise in modulating inflammatory pathways and providing pain relief.
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Antiviral and Antitubercular Activity : The versatility of the 1,3,4-oxadiazole ring has been exploited in the development of agents against viral and mycobacterial infections.
The title compound, 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole, combines this privileged heterocyclic core with a di-substituted phenyl ring. The presence of both chloro and fluoro substituents is a strategic design element. The 4-chloro substitution can enhance binding interactions through halogen bonding and increase lipophilicity, while the 2-fluoro substituent can modulate the pKa of adjacent functional groups and influence conformational preferences, both of which can be critical for target engagement and overall drug-like properties.
Synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
The synthesis of 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole is typically achieved through a two-step process commencing from the commercially available 4-chloro-2-fluorobenzoic acid. The synthetic pathway involves the formation of the key intermediate, 4-chloro-2-fluorobenzohydrazide, followed by a cyclization reaction to yield the desired 1,3,4-oxadiazole ring.
Synthesis Workflow
Figure 1: Synthetic workflow for 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-fluorobenzohydrazide
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Esterification: To a solution of 4-chloro-2-fluorobenzoic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
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Hydrazinolysis: Dissolve the crude methyl 4-chloro-2-fluorobenzoate in ethanol.
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Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Add cold water to the residue to precipitate the product.
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Filter the solid, wash with cold water, and dry to obtain 4-chloro-2-fluorobenzohydrazide. This intermediate can be used in the next step without further purification, or it can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.
Step 2: Synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
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Cyclization: A mixture of 4-chloro-2-fluorobenzohydrazide (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated at reflux for 6-10 hours.[3]
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The progress of the reaction can be monitored by TLC.
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Upon completion, the excess triethyl orthoformate is removed by distillation under reduced pressure.
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The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole.
Physicochemical and Spectroscopic Properties
The basic physicochemical and spectroscopic properties are crucial for the identification, characterization, and quality control of 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₄ClFN₂O |
| Molecular Weight | 198.58 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not explicitly reported; expected to be a crystalline solid with a defined melting point. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water. |
| LogP | Predicted to be in the range of 2.0-2.5, indicating moderate lipophilicity. |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: The 4-chloro-2-fluorophenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine and chlorine substituents will influence the chemical shifts and coupling constants of the three aromatic protons.
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Oxadiazole Proton: A singlet corresponding to the proton at the C5 position of the 1,3,4-oxadiazole ring is expected to appear at a downfield chemical shift, likely in the range of δ 8.5-9.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Oxadiazole Carbons: Two distinct signals for the carbon atoms of the 1,3,4-oxadiazole ring are anticipated in the downfield region, typically between δ 150-170 ppm.
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Aromatic Carbons: The six carbon atoms of the 4-chloro-2-fluorophenyl ring will appear in the aromatic region (δ 110-140 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the oxadiazole ring. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling.
IR (Infrared) Spectroscopy
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C=N Stretching: A characteristic absorption band for the C=N bond of the oxadiazole ring is expected around 1600-1650 cm⁻¹.
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C-O-C Stretching: The C-O-C stretching vibration of the oxadiazole ring will likely appear in the range of 1000-1100 cm⁻¹.
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Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring will be observed in their typical regions.
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C-Cl and C-F Stretching: Characteristic bands for the carbon-halogen bonds will be present in the fingerprint region.
MS (Mass Spectrometry)
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 198.58). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
